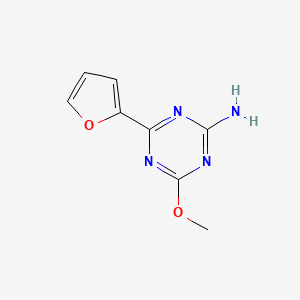![molecular formula C20H25ClFN3 B5538896 1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)
1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis process of compounds related to "1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine" often involves click chemistry approaches, starting from specific azido compounds and utilizing reductive amination, amide hydrolysis, and N-alkylation steps. These methods are characterized by the use of various catalysts and solvents to achieve the desired yields and structural configurations (Govindhan et al., 2017).
Molecular Structure Analysis
X-ray diffraction studies are crucial for confirming the molecular structure of synthesized compounds. These studies provide insights into the crystalline structure, including space groups, cell parameters, and intermolecular interactions, such as hydrogen bonds, which play a significant role in stabilizing the molecule (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Chemical properties of related compounds are investigated through various spectroscopic techniques (IR, NMR, MS) and thermal analysis (TGA, DSC). These studies help in understanding the stability, reactivity, and pharmacokinetic nature of the compounds. Molecular docking studies are also conducted to gain insights into the potential biological applications and interaction mechanisms with biological targets (Govindhan et al., 2017).
Physical Properties Analysis
The physical properties, such as thermal stability and phase transitions, are assessed using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses contribute to understanding the compound's behavior under various thermal conditions and its suitability for different applications (Ribet et al., 2005).
Chemical Properties Analysis
The chemical stability, reactivity, and interaction with other molecules are critical aspects of chemical properties analysis. Studies often focus on elucidating the reaction mechanisms, identifying potential biologically active motifs, and exploring the compound's interaction with specific proteins or DNA structures to understand its chemical behavior and therapeutic potential (Jha, 2005).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Development
Research efforts have been directed towards understanding the pharmacokinetics of novel compounds with potential applications in treating diseases such as cancer. Studies have focused on the enzymatic hydrolysis and metabolic stability of these compounds, aiming to optimize their pharmacological properties for efficacy studies in animal models (Teffera et al., 2013).
Antitumor Activity
Compounds exhibiting structural features similar to the query chemical have been investigated for their antitumor activities. For example, research on fluoro-substituted benzo[b]pyrans has shown promising anti-lung cancer activity, highlighting the potential of these compounds in cancer treatment (Hammam et al., 2005).
Anti-Alzheimer's Agents
Several studies have synthesized and evaluated compounds for their potential anti-Alzheimer's activity. These investigations aim to develop novel therapeutic agents based on structural modifications of known drugs, such as donepezil, to enhance their efficacy against Alzheimer's disease (Gupta et al., 2020).
Antipsychotic and Neuroleptic Properties
Research on compounds with dopaminergic and serotoninergic affinities has explored their potential as atypical antipsychotics. These studies focus on the synthesis of novel compounds and their pharmacological evaluations, aiming to identify drugs with lower risk of side effects (Perregaard et al., 1992).
Antimicrobial and Antituberculosis Agents
Compounds designed to target specific bacterial enzymes have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These studies contribute to the development of new therapeutic agents against resistant bacterial strains (Jeankumar et al., 2013).
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-[1-(cyclobutylmethyl)imidazol-2-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClFN3/c21-18-5-2-6-19(22)17(18)14-24-10-7-16(8-11-24)20-23-9-12-25(20)13-15-3-1-4-15/h2,5-6,9,12,15-16H,1,3-4,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEMHHWPZJJRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2C3CCN(CC3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)

![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)
![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)
![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)
![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)
![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)
![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)